3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide
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Overview
Description
3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide is a complex organic compound that features a pyrrole ring, a trifluoromethyl-substituted benzoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide typically involves multiple steps, starting with the preparation of the pyrrole and thiophene intermediates. One common method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-thiophenecarbohydrazide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives with various functional groups attached to the pyrrole or thiophene rings.
Scientific Research Applications
3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the presence of the pyrrole and thiophene rings may facilitate interactions with aromatic amino acids in proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrrol-3-yl)-1H-inden-1-one
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- N1-[4-(1H-pyrrol-1-yl)phenyl]-3,5-di(trifluoromethyl)benzene-1-sulfonamide
Uniqueness
3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide is unique due to its combination of a pyrrole ring, a trifluoromethyl-substituted benzoyl group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-pyrrol-1-yl-N'-[3-(trifluoromethyl)benzoyl]thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-5-3-4-11(10-12)15(24)21-22-16(25)14-13(6-9-26-14)23-7-1-2-8-23/h1-10H,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOSHNJDMXPUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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